Quinolizidine

描述

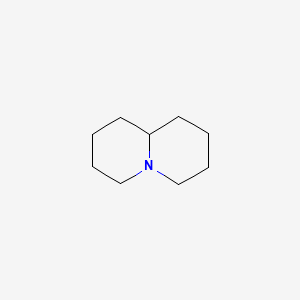

Structure

3D Structure

属性

IUPAC Name |

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N/c1-3-7-10-8-4-2-6-9(10)5-1/h9H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJPZHJUSICYOIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CCCCC2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90964203 | |

| Record name | Quinolizidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90964203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

493-10-7 | |

| Record name | Quinolizidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=493-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinolizidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinolizidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90964203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUINOLIZIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6O58HOW33 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The intricate Pathway of Quinolizidine Alkaloid Biosynthesis from L-Lysine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinolizidine alkaloids (QAs) are a diverse group of nitrogen-containing secondary metabolites derived from the amino acid L-lysine, predominantly found in leguminous plants of the Lupinus genus. These compounds are of significant interest due to their roles in plant defense against herbivores and pathogens, as well as their potential pharmacological applications. This technical guide provides an in-depth exploration of the biosynthesis of this compound alkaloids, detailing the enzymatic steps from the initial decarboxylation of L-lysine to the formation of the core bicyclic and tetracyclic structures and their subsequent modifications. The guide includes a comprehensive overview of the key enzymes involved, their kinetic properties, and detailed experimental protocols for their study. Furthermore, it presents quantitative data on alkaloid content in various Lupinus species and discusses the current understanding of the transcriptional regulation of the biosynthetic pathway, offering a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

Introduction

This compound alkaloids (QAs) represent a significant class of plant-derived natural products characterized by a this compound ring system.[1] Their biosynthesis is a fascinating example of how primary metabolism is channeled into the production of complex chemical scaffolds for ecological adaptation.[1] The precursor for this intricate pathway is the essential amino acid L-lysine.[2] The structural diversity of QAs, with over 200 known compounds, arises from a series of enzymatic modifications including cyclizations, oxidations, hydroxylations, and esterifications.[1][3] This diversity contributes to their wide range of biological activities, from toxicity to herbivores to potential therapeutic properties in humans.[4]

This guide aims to provide a detailed technical overview of the core biosynthetic pathway of this compound alkaloids from L-lysine, with a focus on the key enzymatic transformations, quantitative data, and experimental methodologies.

The Core Biosynthetic Pathway

The biosynthesis of this compound alkaloids from L-lysine can be broadly divided into three main stages:

-

Formation of the initial precursor, cadaverine (B124047).

-

Conversion of cadaverine to the key intermediate, Δ¹-piperideine.

-

Cyclization and modification of Δ¹-piperideine to form the diverse QA skeletons.

The primary site of QA biosynthesis is the chloroplasts of leaf cells, from where they are transported via the phloem to other parts of the plant for storage, particularly in the seeds and epidermal tissues.[5]

From L-Lysine to Cadaverine: The First Committed Step

The entry point into the QA biosynthetic pathway is the decarboxylation of L-lysine to form the diamine cadaverine.[2] This irreversible reaction is catalyzed by the enzyme L-lysine decarboxylase (LDC) , a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme.[6]

Enzyme: L-Lysine Decarboxylase (LDC; EC 4.1.1.18) Reaction: L-Lysine → Cadaverine + CO₂

From Cadaverine to Δ¹-Piperideine: The Role of Copper Amine Oxidase

The next key step involves the oxidative deamination of cadaverine to 5-aminopentanal (B1222117). This reaction is catalyzed by a copper amine oxidase (CAO) .[3] The resulting 5-aminopentanal then spontaneously cyclizes to form the Schiff base, Δ¹-piperideine .[3]

Enzyme: Copper Amine Oxidase (CAO; EC 1.4.3.22) Reaction: Cadaverine + O₂ + H₂O → 5-Aminopentanal + NH₃ + H₂O₂ Spontaneous Cyclization: 5-Aminopentanal ⇌ Δ¹-Piperideine + H₂O

The Uncharted Territory: Formation of Bicyclic and Tetracyclic Skeletons

The steps leading from Δ¹-piperideine to the diverse array of bicyclic (e.g., lupinine) and tetracyclic (e.g., sparteine (B1682161) and lupanine) QA skeletons are the least understood part of the pathway, with many of the enzymes remaining uncharacterized.[7] It is hypothesized that three molecules of Δ¹-piperideine (derived from three molecules of L-lysine) are required for the formation of the tetracyclic core.[2]

One proposed, though not fully confirmed, intermediate in the formation of tetracyclic QAs is 17-oxosparteine (B1663948) . An enzyme activity, termed 17-oxosparteine synthase , has been detected in plant extracts, but the enzyme has not been purified and its gene remains to be definitively identified. However, feeding studies with labeled precursors have cast doubt on 17-oxosparteine being a direct intermediate for all tetracyclic QAs.[8]

Recent research points towards a series of enzyme-catalyzed condensation and cyclization reactions. A key hypothetical intermediate is a di-iminium cation formed from the condensation of Δ¹-piperideine units.[3] The subsequent stereospecific cyclizations would then lead to the different QA backbones.

Tailoring Reactions: Generating Chemical Diversity

Once the basic bicyclic or tetracyclic ring systems are formed, they undergo a variety of "tailoring" reactions catalyzed by a range of enzymes, leading to the vast chemical diversity of QAs.[9] These reactions include:

-

Hydroxylation: Catalyzed by cytochrome P450 monooxygenases.

-

Acylation/Esterification: Catalyzed by various acyltransferases , which transfer acyl groups (e.g., tigloyl, benzoyl) from their respective CoA esters to hydroxylated QA cores.[10] A well-characterized example is tigloyl-CoA:13α-hydroxylupanine O-tigloyltransferase (HMT/HLT) .[11]

-

Dehydrogenation and Oxidation.

Quantitative Data

Enzyme Kinetics

The following table summarizes the available kinetic parameters for key enzymes in the QA biosynthetic pathway. Data for CAO from a QA-producing plant and for many of the acyltransferases are still limited.

| Enzyme | Organism | Substrate | K_m (µM) | Optimal pH | Reference |

| Tigloyl-CoA:13-hydroxylupanine (B1673957) O-tigloyltransferase | Lupinus albus | 13-hydroxylupanine | 18 | 7.0 - 8.0 | [11] |

| Tigloyl-CoA | 140 | [11] |

This compound Alkaloid Content in Lupinus Species

The concentration and composition of this compound alkaloids vary significantly among different Lupinus species and even between different cultivars ("bitter" vs. "sweet"). The following table provides a summary of the total QA content in the seeds of several Lupinus species.

| Species | Cultivar/Type | Total QA Content (mg/kg) | Major Alkaloids | Reference |

| Lupinus albus | Landraces (bitter) | 14,041 - 37,321 | Lupanine | [12] |

| Breeding lines (sweet) | 95 - 990 | Lupanine | [12] | |

| Lupinus angustifolius | Lupanine, 13-hydroxylupanine, Angustifoline (B156810) | [4] | ||

| Lupinus luteus | Lupinine, Sparteine | |||

| Lupinus mutabilis | Sparteine, Lupanine | |||

| Lupinus pilosus | Wild | ~2,500 | Multiflorine, Epilupinine | [13] |

| Lupinus palaestinus | Wild | ~1,500 | Multiflorine, Epilupinine | [13] |

Experimental Protocols

Extraction of this compound Alkaloids from Plant Material

This protocol describes a general method for the extraction of QAs from dried plant material, suitable for subsequent analysis by GC-MS or LC-MS.

-

Homogenization: Weigh 100-300 mg of finely ground, dried plant material (e.g., seeds, leaves).

-

Acidic Extraction: Add 5-10 mL of 0.5 M HCl to the plant material.

-

Incubation: Incubate the mixture for at least 2 hours (or overnight) at room temperature with constant agitation.

-

Centrifugation: Centrifuge the mixture at approximately 5,000 x g for 15 minutes to pellet the plant debris.

-

Alkalinization: Carefully transfer the supernatant to a new tube and add 2 M NaOH dropwise until the pH is between 11 and 12.

-

Liquid-Liquid Extraction: Add an equal volume of dichloromethane (B109758) (CH₂Cl₂) to the alkalinized extract. Vortex vigorously for 1 minute and then centrifuge at 2,000 x g for 5 minutes to separate the phases.

-

Collection of Organic Phase: Carefully collect the lower, organic phase containing the alkaloids. Repeat the liquid-liquid extraction two more times, pooling the organic phases.

-

Drying and Reconstitution: Evaporate the pooled organic phase to dryness under a stream of nitrogen gas. Reconstitute the dried alkaloid extract in a known volume of methanol (B129727) or ethyl acetate (B1210297) for analysis.

Enzyme Assay for L-Lysine Decarboxylase (LDC)

This protocol describes a spectrophotometric assay for LDC activity by measuring the depletion of L-lysine.

Materials:

-

Potassium phosphate (B84403) buffer (100 mM, pH 6.0)

-

L-lysine solution (100 mM)

-

Pyridoxal-5-phosphate (PLP) solution (0.2 mM)

-

Purified LDC enzyme or crude plant extract

-

Lysine oxidase (from Trichoderma viride, ~0.1 units/mL)

-

Horseradish peroxidase (HRP, ~1 unit/mL)

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) solution

Procedure:

-

LDC Reaction:

-

In a microcentrifuge tube, prepare a 200 µL reaction mixture containing:

-

100 µL of 100 mM potassium phosphate buffer (pH 6.0)

-

20 µL of 100 mM L-lysine

-

20 µL of 0.2 mM PLP

-

Appropriate amount of LDC enzyme solution or plant extract.

-

-

Incubate at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by heating at 100°C for 5 minutes.

-

Centrifuge to pellet any precipitated protein.

-

-

Lysine Detection:

-

In a 96-well plate, combine:

-

Aliquot of the supernatant from the LDC reaction.

-

Lysine oxidase/HRP/ABTS reaction mix.

-

-

Incubate at room temperature for 15-30 minutes.

-

Measure the absorbance at 412 nm.

-

The decrease in absorbance is proportional to the amount of lysine consumed by LDC. A standard curve of known lysine concentrations should be prepared to quantify the results.[14]

-

Enzyme Assay for Copper Amine Oxidase (CAO)

This protocol outlines a spectrophotometric assay for CAO activity based on the H₂O₂ produced, which is coupled to the oxidation of a chromogenic substrate by peroxidase.[15]

Materials:

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

-

Cadaverine solution (substrate, e.g., 10 mM)

-

Horseradish peroxidase (HRP) solution

-

Chromogenic substrate (e.g., 4-aminoantipyrine (B1666024) and phenol, or ABTS)

-

Purified CAO or crude plant extract

Procedure:

-

Reaction Mixture: In a cuvette or 96-well plate, prepare a reaction mixture containing:

-

Potassium phosphate buffer

-

HRP solution

-

Chromogenic substrate

-

CAO enzyme solution or plant extract

-

-

Initiate Reaction: Start the reaction by adding the cadaverine solution.

-

Measure Absorbance: Immediately monitor the increase in absorbance at the appropriate wavelength for the chosen chromogenic substrate (e.g., 555 nm for 4-aminoantipyrine/phenol) over time.

-

Calculate Activity: The rate of change in absorbance is proportional to the rate of H₂O₂ production and thus to the CAO activity.

Transcriptional Regulation of QA Biosynthesis

The biosynthesis of this compound alkaloids is tightly regulated at the transcriptional level, with gene expression varying with developmental stage, tissue type, and in response to environmental stimuli such as wounding and herbivory.[5][16]

Several transcription factors are implicated in the regulation of QA biosynthesis. In Lupinus angustifolius, the APETALA2/Ethylene Response Factor (AP2/ERF) transcription factor, RAP2-7 , has been identified as a key regulator.[10] This transcription factor is believed to bind to specific motifs in the promoters of QA biosynthetic genes, thereby controlling their expression. The promoters of genes like LDC and CAO likely contain cis-regulatory elements such as G-box and GCC-motifs, which are known binding sites for transcription factors involved in jasmonate-responsive defense pathways.[16]

Conclusion and Future Prospects

The biosynthesis of this compound alkaloids from L-lysine is a complex and highly regulated metabolic pathway. While the initial steps involving LDC and CAO are well-established, the enzymes responsible for the crucial cyclization reactions that form the diverse QA skeletons remain largely uncharacterized. Future research efforts, leveraging modern 'omics' technologies such as genomics, transcriptomics, and metabolomics, will be essential to identify and characterize these missing enzymes. A complete elucidation of the QA biosynthetic pathway will not only deepen our understanding of plant chemical ecology but also open up new avenues for the metabolic engineering of lupin crops for improved nutritional value and for the biotechnological production of pharmacologically important alkaloids.

References

- 1. This compound alkaloid biosynthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of this compound alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00069A [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. This compound Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Search results [inis.iaea.org]

- 6. Green chemical and biological synthesis of cadaverine: recent development and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Incorporation of chiral [1-2H]cadaverines into the this compound alkaloids sparteine, lupanine, and angustifoline - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. This compound-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Enzymatic synthesis of this compound alkaloid esters: a tigloyl-CoA: 13-hydroxylupanine O-tigloyltransferase from Lupinus albus L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. New Analytical Approach to this compound Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds [mdpi.com]

- 14. Lysine decarboxylase activity assay [bio-protocol.org]

- 15. Determination of Copper Amine Oxidase Activity in Plant Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Determination of lysine decarboxylase activity [bio-protocol.org]

natural sources of quinolizidine alkaloids in Leguminosae

An In-Depth Technical Guide to the Natural Sources of Quinolizidine Alkaloids in the Leguminosae Family

Introduction

This compound alkaloids (QAs) are a significant class of nitrogenous heterocyclic compounds characterized by a 1-azabicyclo[4.4.0]decane moiety.[1] Primarily biosynthesized from the amino acid L-lysine, these specialized metabolites are predominantly found within the Leguminosae (Fabaceae) family.[1][2] Their presence is a key chemotaxonomic marker for certain tribes within this family. QAs play a crucial ecological role, serving as a chemical defense mechanism against herbivores and pathogens due to their bitter taste and toxicity.[1][3] This toxicity, however, also poses a challenge for the use of high-protein legume crops like lupins in food and feed, necessitating careful monitoring and debittering processes.[4]

From a pharmacological perspective, QAs exhibit a wide range of biological activities, including anti-inflammatory, antiviral, antitumor, analgesic, and antimicrobial effects.[1] Sparteine, for example, has been used therapeutically for its antiarrhythmic and uterotonic properties.[5] This diverse bioactivity makes the Leguminosae family a rich source for natural product discovery and drug development. This guide provides a comprehensive overview of the distribution, biosynthesis, quantitative analysis, and experimental methodologies related to this compound alkaloids in Leguminosae.

Distribution and Chemotaxonomy in Leguminosae

This compound alkaloids are hallmarks of the more primitive tribes of the Papilionoideae subfamily.[1] Their distribution is particularly concentrated within the Genisteae tribe, which includes commercially and ecologically important genera.[6]

Key Genera and Tribes: The most prominent QA-producing genera are found within the following tribes[1][7]:

-

Genisteae: Lupinus, Genista, Cytisus, Ulex, Laburnum

-

Sophoreae: Sophora, Maackia

-

Thermopsideae: Thermopsis, Baptisia

While most abundant in these groups, their occurrence has been noted in other genera such as Ormosia.[8] The genus Lupinus (lupin) is the most extensively studied due to its agricultural significance and remarkable chemodiversity, with over 170 distinct QAs identified.[1]

Structural Diversity: Over 200 this compound alkaloids have been identified, which can be classified into several structural types.[5] The primary classes include:

-

Lupanine Type: The most abundant type in the Fabaceae family, especially within the genus Lupinus.[1][3]

-

Sparteine Type: Widely distributed in genera such as Lupinus, Cytisus, Genista, and Sophora.[1]

-

Lupinine Type: One of the first QAs to be isolated, found in Lupinus species.[1]

-

Matrine Type: Frequently isolated QAs.[1]

-

α-Pyridone Type (e.g., Cytisine, Anagyrine): Common in Thermopsis, Genista, and Laburnum, and known for high toxicity.[5][7][9]

The specific alkaloid profile is often unique to a particular species, serving as a valuable tool for chemotaxonomy.[7]

Biosynthesis, Transport, and Accumulation

The biosynthesis of QAs is a well-defined pathway originating from L-lysine, primarily occurring in the green, aerial parts of the plant.

3.1 Biosynthesis Pathway The synthesis of the core this compound ring structure begins with the decarboxylation of L-lysine to cadaverine, a reaction catalyzed by lysine (B10760008) decarboxylase (LDC).[2][10] Cadaverine is then oxidatively deaminated by a copper amine oxidase (CAO) to 5-aminopentanal, which spontaneously cyclizes to form Δ¹-piperideine.[10] Three molecules of Δ¹-piperideine are believed to ultimately condense to form the tetracyclic QA skeleton, from which the diverse array of QAs is derived through various enzymatic modifications like oxygenation, dehydrogenation, and esterification.[2][11]

3.2 Transport and Accumulation QA biosynthesis primarily occurs in the chloroplasts of leaf tissues.[1][3] Following synthesis, these alkaloids are transported via the phloem to other parts of the plant for storage.[1] Accumulation is highest in tissues that are critical for survival and reproduction, providing them with potent chemical defense.[3] The peripheral parts of seeds, the epidermis of leaves and stems, and bark are major accumulation sites.[1] Seeds, in particular, can contain very high concentrations of QAs, reaching up to 3-4% of their dry weight.[3][12]

Quantitative Data on this compound Alkaloids

The concentration and profile of QAs vary significantly between species, genotypes, plant organs, and environmental conditions.[13][14] The tables below summarize quantitative data from various studies on key Lupinus species, which are the most economically important and well-researched QA-producing legumes.

Table 1: this compound Alkaloid Content in Lupinus Seeds

| Species | Alkaloid | Concentration (% of seed dry matter) | Major Alkaloids (% of total QAs) | Reference |

|---|---|---|---|---|

| Lupinus angustifolius | Total QAs | 0.0015 - 2.017 | Lupanine (65-75%), Angustifoline (10-15%), 13-Hydroxylupanine (10-15%) | [13][14] |

| Lupinus albus | Lupanine | up to 1.47 | Lupanine (approx. 71%) | [15][16] |

| Lupinus mutabilis | Total QAs | 3.2 - 5.3 | Lupanine (avg. 77.2%), Sparteine (avg. 9.9%) | [16] |

| Lupinus luteus | Total QAs | Low concentration | Lupinine, Sparteine | [4][17] |

| Lupinus polyphyllus | Total QAs | up to 5.13 | Angustifoline (3.28% of DM) | [15] |

| Lupinus pilosus | Multiflorine | 6.83 mg/g | Multiflorine (97%) |[4] |

Table 2: Distribution of Major this compound Alkaloids in Different Lupinus Species

| Species | Lupanine | 13-Hydroxylupanine | Angustifoline | Sparteine | Lupinine | Multiflorine | Reference |

|---|---|---|---|---|---|---|---|

| L. angustifolius | Major | Major | Major | Minor | Minor | - | [7][13][17] |

| L. albus | Major | Major | - | Minor | - | Major | [7][17] |

| L. luteus | - | - | - | Major | Major | - | [7][17] |

| L. mutabilis | Major | Major | - | Major | - | - |[7][16][17] |

Experimental Protocols: Extraction and Analysis

The accurate quantification of QAs is crucial for food safety assessment, breeding programs for "sweet" (low-alkaloid) lupin varieties, and phytochemical research.[18] A variety of robust analytical methods have been developed for this purpose.

5.1 General Extraction Methodology (Acid-Base) A widely used protocol for extracting QAs from plant material involves an acid-base liquid-liquid extraction.[4][10]

-

Homogenization: Dry, finely ground plant material (e.g., 250-300 mg) is homogenized in an acidic solution (e.g., 8-20 mL of 0.5-1.0 M HCl).[4][10] This step protonates the alkaloids, rendering them soluble in the aqueous phase. Sonication or prolonged agitation (up to 24 hours) is often employed to maximize extraction efficiency.[4][10]

-

Separation: The mixture is centrifuged to pellet solid plant debris. The acidic supernatant containing the protonated alkaloids is collected.

-

Alkalization: The pH of the supernatant is adjusted to be strongly basic (pH 10-12) using a base such as NaOH or NH₄OH.[4][10] This deprotonates the alkaloids, converting them into their free-base form, which is soluble in organic solvents.

-

Organic Solvent Extraction: The alkaloids are partitioned into a non-polar organic solvent (e.g., dichloromethane (B109758) or chloroform) by vigorous mixing.[4][10] This step is typically repeated three times to ensure complete transfer.

-

Concentration: The combined organic phases are evaporated to dryness using a rotary evaporator, yielding a crude alkaloid extract ready for analysis.[10]

5.2 Analytical Techniques for Quantification Several chromatographic and spectroscopic methods are used for the separation and quantification of QAs.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A highly effective and commonly used method for separating and identifying volatile QAs. The mass spectrometer provides structural information, allowing for the identification of known and unknown alkaloids based on their fragmentation patterns.[10][14]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity, making it ideal for analyzing complex mixtures and trace amounts of QAs.[19][20] It is particularly useful for less volatile or thermally labile compounds. Recent innovations include the use of QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods for rapid sample preparation.[20]

-

Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a powerful method for the simultaneous quantification of multiple major alkaloids without the need for individual reference standards for every compound, which can often be commercially unavailable.[4][18]

Conclusion

The Leguminosae family, particularly the genera within the Genisteae, Sophoreae, and Thermopsideae tribes, represents a vast and chemically diverse natural source of this compound alkaloids. These compounds, synthesized from L-lysine in the leaves and accumulated predominantly in the seeds, are integral to the plant's defense system. For researchers, scientists, and drug development professionals, understanding the distribution, concentration, and biosynthesis of these alkaloids is paramount. The significant variation in QA profiles across different species presents opportunities for chemotaxonomic classification and bioprospecting for novel therapeutic agents. Furthermore, the robust analytical methodologies established for their extraction and quantification are essential tools for ensuring the safety of legume-based food products and for advancing research into the pharmacological potential of this important class of natural products.

References

- 1. This compound-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound alkaloid biosynthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. This compound alkaloids - Wikipedia [en.wikipedia.org]

- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 7. This compound Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Accumulation of this compound alkaloids in plants and cell suspension cultures: genera lupinus, cytisus, baptisia, genista, laburnum, and sophora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Biosynthesis of this compound alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Alkaloids of narrow-leaved lupine as a factor determining alternative ways of the crop’s utilization and breeding - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Alkaloid content variability in the seeds of narrow-leafed lupine accessions from the VIR collection under the conditions of the Russian Northwest | Vishnyakova | Vavilov Journal of Genetics and Breeding [vavilov.elpub.ru]

- 15. researchgate.net [researchgate.net]

- 16. Profile and Content of Residual Alkaloids in Ten Ecotypes of Lupinus mutabilis Sweet after Aqueous Debittering Process - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Scientific opinion on the risks for animal and human health related to the presence of this compound alkaloids in feed and food, in particular in lupins and lupin‐derived products - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantitation of Lupinus spp. This compound Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. New Analytical Approach to this compound Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

The Diverse World of Quinolizidine Alkaloids: A Technical Guide to Their Chemistry, Classification, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Quinolizidine alkaloids (QAs) represent a large and structurally diverse group of nitrogen-containing secondary metabolites. Primarily found in the Leguminosae (Fabaceae) family, these compounds have garnered significant interest due to their wide range of biological activities, from potent toxicity to promising therapeutic effects. This technical guide provides an in-depth exploration of the chemical diversity, classification, and modern analytical techniques used to study these fascinating molecules.

Chemical Diversity of this compound Alkaloids

The structural diversity of this compound alkaloids is vast, with over 200 known compounds.[1] This diversity arises from variations in the number and arrangement of the core this compound ring structures, as well as the presence of various functional groups. QAs are biosynthesized from the amino acid L-lysine via its decarboxylation product, cadaverine.[2][3][4]

The major structural classes of this compound alkaloids are summarized in the table below.

| Structural Type | Number of Known Structures | Representative Alkaloids | Key Structural Features |

| Lupinine (B175516) Type | 34 | Lupinine | Bicyclic this compound ring |

| Camoensine Type | 6 | Camoensine | Unique tetracyclic structure |

| Sparteine Type | 66 | Sparteine, Lupanine, Angustifoline | Tetracyclic bis-quinolizidine ring system |

| α-Pyridone Type | 25 | Anagyrine, Cytisine | Contains an α-pyridone moiety |

| Matrine (B1676216) Type | 31 | Matrine, Oxymatrine | Tetracyclic, formed by two this compound moieties |

| Ormosanine Type | 19 | Ormosanine | Complex pentacyclic structure |

Source: Wikipedia[1]

Matrine-type QAs are the most frequently isolated, accounting for 13.6% of known this compound alkaloids, followed by lupinine (12.1%) and lupanine-type (9.8%) alkaloids.[5][6] These compounds are predominantly found in genera such as Lupinus, Sophora, Genista, Cytisus, and Thermopsis.[2][7]

Classification of this compound Alkaloids

The classification of this compound alkaloids is primarily based on their chemical structure, specifically the number and fusion of the this compound rings.[5][8] A widely accepted system categorizes them into seven main structural types:

-

Substituted, fused bicycle quinolizidines (Lupinine-type): The simplest class, characterized by a single this compound moiety.

-

Bridged tricycles (Cytisine and Tetrahydrocytisine-type): Possess a tricyclic ring system.

-

Fused tetracyclic quinolizidines (Matrine-type): Characterized by a fused tetracyclic structure.

-

Bridged tetracyclic heterocycles (Lupanine, Anagyrine, and Sparteine-type): Feature a bridged tetracyclic system.[5]

Another classification approach is based on their biosynthetic origins, tracing them back to their fundamental chemical building blocks.[9] For this compound alkaloids, the precursor is L-lysine.[9]

Experimental Protocols

The study of this compound alkaloids relies on a series of well-established experimental protocols for their extraction, purification, and structural elucidation.

Extraction of this compound Alkaloids

A common and effective method for extracting QAs from plant material is the acid-base extraction technique.

Protocol: Acid-Base Extraction

-

Sample Preparation: Dry the plant material (e.g., seeds, leaves) at a controlled temperature (e.g., 40-50°C) and grind it into a fine powder.

-

Acidic Extraction:

-

Suspend a known weight of the powdered plant material (e.g., 300 mg) in a suitable volume of 1 M hydrochloric acid (HCl) (e.g., 20 mL).[5]

-

Incubate the mixture at room temperature with continuous agitation for 24 hours.[5] This step protonates the alkaloids, making them soluble in the aqueous acidic solution.

-

-

Filtration: Separate the solid plant material from the acidic extract by filtration or centrifugation (e.g., 8500 rpm for 10 minutes).[5]

-

Basification:

-

Recover the acidic supernatant.

-

Adjust the pH of the supernatant to approximately 12 by adding 3 M ammonium (B1175870) hydroxide (B78521) (NH₄OH).[5] This deprotonates the alkaloids, converting them into their free base form, which is soluble in organic solvents.

-

-

Organic Solvent Extraction:

-

Load the basified supernatant onto a solid-phase extraction column (e.g., Isolute® HM-N).[5]

-

Elute the alkaloids with a suitable organic solvent, such as dichloromethane (B109758) (CH₂Cl₂) (e.g., 3 x 30 mL).[5]

-

-

Concentration: Concentrate the organic eluate to dryness using a rotary evaporator at a controlled temperature (e.g., 40°C) to obtain the crude alkaloid extract.[5]

Purification of this compound Alkaloids

Column chromatography is a widely used technique for the purification of individual alkaloids from the crude extract.

Protocol: Column Chromatography Purification

-

Stationary Phase Preparation:

-

Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., n-hexane).

-

Pack a glass column with the slurry, ensuring a uniform and air-bubble-free bed.

-

-

Sample Loading:

-

Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.

-

Carefully load the dissolved sample onto the top of the silica gel column.

-

-

Elution:

-

Begin elution with a non-polar solvent (e.g., 100% n-hexane).

-

Gradually increase the polarity of the mobile phase by introducing a more polar solvent (e.g., ethyl acetate, followed by methanol) in a stepwise or gradient manner.

-

-

Fraction Collection: Collect the eluate in separate fractions of a defined volume.

-

Monitoring: Monitor the separation process by spotting aliquots of each fraction onto a Thin Layer Chromatography (TLC) plate and developing it in an appropriate solvent system. Visualize the spots under UV light or with a suitable staining reagent.

-

Isolation: Combine the fractions containing the purified alkaloid of interest and evaporate the solvent to obtain the isolated compound.

Structural Elucidation

The precise chemical structure of a purified this compound alkaloid is determined using a combination of spectroscopic techniques.

Protocol: Structural Elucidation using NMR and Mass Spectrometry

-

Mass Spectrometry (MS):

-

Gas Chromatography-Mass Spectrometry (GC-MS): Analyze the purified alkaloid to determine its molecular weight and fragmentation pattern. Typical GC-MS conditions involve a capillary column (e.g., HP-5) with helium as the carrier gas. The oven temperature is programmed to increase gradually (e.g., from 120°C to 300°C).

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is particularly useful for analyzing complex mixtures and can provide high sensitivity and selectivity. A reversed-phase column (e.g., C18) with a gradient of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate) is commonly used.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons in the molecule and their neighboring atoms.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are crucial for establishing the connectivity between atoms and determining the stereochemistry of the molecule. For instance, NOESY experiments can reveal through-space interactions between protons, which helps in determining the relative configuration of chiral centers.[10]

-

Signaling Pathways and Mechanisms of Action

This compound alkaloids exert their biological effects by interacting with various cellular targets and modulating specific signaling pathways.

Interaction with Nicotinic Acetylcholine (B1216132) Receptors

Several this compound alkaloids, including cytisine, anagyrine, and lupinine, are known to interact with nicotinic acetylcholine receptors (nAChRs).[1][9] Cytisine, for example, is a partial agonist of the α4β2 nAChR subtype and is used as a smoking cessation aid.[4] It competes with nicotine (B1678760) for receptor binding, thereby reducing withdrawal symptoms and the rewarding effects of smoking.[2][11]

Modulation of Cancer-Related Signaling Pathways by Matrine

Matrine, a tetracyclic this compound alkaloid, has demonstrated significant anti-cancer properties by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.

PI3K/Akt/mTOR Pathway: Matrine can inhibit the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway, a critical regulator of cell growth and survival. By blocking this pathway, matrine can induce autophagy and apoptosis in cancer cells.

ERK1/2 MAPK Pathway: Matrine has also been shown to downregulate the extracellular signal-regulated kinase (ERK)1/2 mitogen-activated protein kinase (MAPK) signaling pathway. Abnormal activation of this pathway is linked to tumor cell proliferation and migration.

Conclusion

The chemical diversity of this compound alkaloids presents a rich source for the discovery of novel therapeutic agents. A thorough understanding of their classification, coupled with robust experimental protocols for their isolation and characterization, is essential for advancing research in this field. Furthermore, elucidating the specific signaling pathways modulated by these alkaloids will be critical in unlocking their full therapeutic potential and developing targeted drug therapies for a range of diseases, from nicotine addiction to cancer. The continued exploration of this fascinating class of natural products holds great promise for the future of medicine and drug development.

References

- 1. Lupinine - Wikipedia [en.wikipedia.org]

- 2. droracle.ai [droracle.ai]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cytisine for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Innovative Use of the QuEChERs Method and LC-MS/MS Technique for Fast and Simple Determination of this compound Alkaloids in Leguminous Plants [mdpi.com]

- 6. acgpubs.org [acgpubs.org]

- 7. mdpi.com [mdpi.com]

- 8. quora.com [quora.com]

- 9. Anagyrine desensitization of peripheral nicotinic acetylcholine receptors. A potential biomarker of this compound alkaloid teratogenesis in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytisine for Smoking Cessation: How Does It Work?? - GoodRx [goodrx.com]

biological activities of matrine-type quinolizidine alkaloids

An In-Depth Technical Guide to the Biological Activities of Matrine-Type Quinolizidine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrine-type this compound alkaloids, predominantly extracted from plants of the Sophora genus (such as Sophora flavescens), represent a class of natural compounds with significant therapeutic potential.[1][2] The primary bioactive constituents include matrine, oxymatrine, and sophoridine (B192422).[2][3] These alkaloids have been a cornerstone of traditional Chinese medicine for centuries and are now gaining substantial interest in modern pharmacology due to their diverse and potent biological activities.[4][5] Extensive research has demonstrated their anti-cancer, anti-inflammatory, antiviral, anti-fibrotic, and neuroprotective properties.[6][7][8][9] This technical guide provides a comprehensive overview of the core biological activities of these alkaloids, focusing on their molecular mechanisms, quantitative data, and the experimental protocols used for their evaluation.

Anti-Cancer Activities

Matrine-type alkaloids exhibit robust anti-tumor effects across a wide range of cancers by modulating key cellular processes such as apoptosis, proliferation, autophagy, and metastasis.[6]

Mechanisms of Action

-

Induction of Apoptosis: Matrine and its analogues trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic pathways.[1] A key mechanism involves the regulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from mitochondria and subsequent activation of caspase cascades.[1][10][11][12]

-

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, most commonly at the G0/G1 or G2/M phases.[6][10] This is often achieved by modulating the expression of cell cycle regulatory proteins like p53 and p21.[6][10]

-

Inhibition of Proliferation and Metastasis: Matrine-type alkaloids suppress cancer cell proliferation by interfering with critical signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways.[6][7] They also inhibit cell invasion and migration, essential steps in metastasis.[6]

-

Autophagy Regulation: Matrine can induce protective autophagy in some cancer cells by blocking the Akt/mTOR signaling pathway, which can synergize with conventional chemotherapy drugs like cisplatin.[4]

Key Signaling Pathways in Anti-Cancer Activity

The anti-neoplastic effects of matrine-type alkaloids are mediated by a complex interplay of signaling pathways. The inhibition of the PI3K/Akt/mTOR pathway is a central mechanism for suppressing cell growth and inducing autophagy.[7] Furthermore, modulation of the NF-κB pathway contributes to both anti-proliferative and pro-apoptotic effects.[1][13]

Quantitative Data on Anti-Cancer Activity

The following table summarizes the cytotoxic effects of various matrine-type alkaloids on different human cancer cell lines.

| Alkaloid | Cancer Cell Line | Activity Metric | Value | Reference |

| Matrine | Human ALL B-lymphocytes | IC50 | ~3.4 mg/mL | [11] |

| Matrine | Esophageal Cancer (Eca-109) | Proliferation Inhibition | Dose-dependent | [10] |

| Matrine | Castration-Resistant Prostate Cancer (DU145, PC-3) | Proliferation Inhibition | Dose- and time-dependent | [13] |

| Matrine Derivative (ZS17) | Hepatocellular Carcinoma (BEL-7402) | IC50 | 3.388 µM | [14][15] |

| Matrine Derivative (ZS17) | Hepatocellular Carcinoma (HepG2) | IC50 | 3.014 µM | [14][15] |

| Matrine Derivative (H10) | Lung Cancer (A549) | IC50 | 3.585 µM | [16] |

| Matrine Derivative (H10) | Breast Cancer (MDA-MB-231) | IC50 | 4.541 µM | [16] |

Anti-Inflammatory Activities

Mechanisms of Action

The primary anti-inflammatory mechanism involves the suppression of the NF-κB and MAPK signaling pathways.[19] By inhibiting these pathways, the alkaloids effectively reduce the transcription and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1][17][20] Sophoridine, for example, has been shown to decrease the production of TNF-α, IL-1β, and IL-6 in serum, thereby mitigating inflammatory responses. Oxymatrine achieves this by suppressing the phosphorylation of I-κBα and blocking the nuclear translocation of the p65 subunit of NF-κB.[21][22]

References

- 1. What is the mechanism of Matrine? [synapse.patsnap.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Matrine: Bioactivities and Structural Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Matrine exerts antitumor activity in cervical cancer by protective autophagy via the Akt/mTOR pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Matrine: A review of its pharmacology, pharmacokinetics, toxicity, clinical application and preparation researches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Matrine: A Promising Natural Product With Various Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Matrine Exerts Pharmacological Effects Through Multiple Signaling Pathways: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Matrine Exerts Pharmacological Effects Through Multiple Signaling Pathways: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Matrine inhibits proliferation and induces apoptosis via BID-mediated mitochondrial pathway in esophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Matrine Induction of ROS Mediated Apoptosis in Human ALL B-lymphocytes Via Mitochondrial Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 12. urotoday.com [urotoday.com]

- 13. Matrine inhibits the proliferation, invasion and migration of castration-resistant prostate cancer cells through regulation of the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Induction of Apoptosis by Matrine Derivative ZS17 in Human Hepatocellular Carcinoma BEL-7402 and HepG2 Cells through ROS-JNK-P53 Signalling Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Studies on the Anti-Inflammatory Effect and Its Mechanisms of Sophoridine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. kintai-bio.com [kintai-bio.com]

- 19. dovepress.com [dovepress.com]

- 20. What is the mechanism of Sophoridine? [synapse.patsnap.com]

- 21. mdpi.com [mdpi.com]

- 22. Anti-inflammatory Effects of Oxymatrine Through Inhibition of Nuclear Factor–kappa B and Mitogen-activated Protein Kinase Activation in Lipopolysaccharide-induced BV2 Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Effects of Sparteine and Lupanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological effects of two quinolizidine alkaloids, sparteine (B1682161) and lupanine (B156748). Sourced from various plants of the Fabaceae family, these compounds have been the subject of scientific investigation for their diverse biological activities. This document summarizes their mechanisms of action, receptor interactions, and physiological effects, with a focus on quantitative data and experimental methodologies to support further research and development.

Core Pharmacological Profiles

Sparteine and lupanine, while structurally related, exhibit distinct pharmacological profiles. Sparteine is primarily recognized for its potent effects on the cardiovascular system, whereas lupanine has garnered attention for its interactions with the cholinergic system and its neuroprotective potential.

Sparteine is a Class 1a antiarrhythmic agent that acts as a sodium channel blocker.[1][2][3] It has also been shown to affect potassium channels.[4][5] Beyond its cardiac effects, sparteine exhibits a range of other activities, including anticonvulsant, oxytocic (uterine stimulant), hypoglycemic, diuretic, anti-inflammatory, and bactericidal properties.[4][6][7] Its metabolism is notably dependent on the cytochrome P450 enzyme CYP2D6, making it a useful probe for pharmacogenetic studies of this enzyme.[6] However, due to concerns about its safety profile, sparteine sulfate (B86663) has been withdrawn from the market.[2]

Lupanine is another major alkaloid found in lupins.[8][9] Its pharmacological effects include acetylcholinesterase inhibition, neuroprotection via nicotinic acetylcholine (B1216132) receptors (nAChRs), and anti-inflammatory, antiarrhythmic, hypotensive, and hypoglycemic activities.[8] It is also reported to have antimicrobial and anthelmintic properties.[8][10] Compared to sparteine, lupanine generally exhibits lower toxicity.[11]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for sparteine and lupanine, providing key parameters for their pharmacological activities.

Table 1: Quantitative Data for Sparteine

| Pharmacological Parameter | Value | Target/System | Experimental Model | Reference |

| EC50 (Sodium Current Reduction) | 110 µM | Cardiac Na+ Channels | Rat Myocytes | [4][5] |

| Anticonvulsant Dose (100% seizure inhibition) | 40 mg/kg | - | Rat Models | [6] |

| LD50 (Intraperitoneal) | 36–67 mg/kg | - | Mice | [6] |

| Clearance (Poor CYP2D6 Metabolizers) | 2.6 ml/min·kg | - | Humans | [6] |

| Clearance (Extensive CYP2D6 Metabolizers) | 7.2 ml/min·kg | - | Humans | [6] |

| Half-life (Poor CYP2D6 Metabolizers) | 6.7 hours | - | Humans | [6] |

| Half-life (Extensive CYP2D6 Metabolizers) | 2.3 hours | - | Humans | [6] |

Table 2: Quantitative Data for Lupanine

| Pharmacological Parameter | Value | Target/System | Experimental Model | Reference |

| Neuroprotection (against SO-Aβ toxicity) | 0.03 µM | PC12 Cells | Cellular Model | [12] |

| Increase in Akt Phosphorylation | 52 ± 4% | - | Cells treated with SO-Aβ | [12] |

| LD50 (Oral) | 1464 mg/kg | - | Rats | [8] |

| IC50 (Powdery Mildew Conidia Germination) | 1-5 mmol/L | Phytopathogenic Fungi | - | [10] |

Signaling Pathways and Mechanisms of Action

The pharmacological effects of sparteine and lupanine are mediated through their interaction with various signaling pathways.

Sparteine: Ion Channel Modulation and Beyond

Sparteine's primary mechanism of action as an antiarrhythmic agent involves the blockade of voltage-gated sodium channels in cardiac cells.[13][14] This action reduces the influx of sodium ions during the depolarization phase of the cardiac action potential, thereby stabilizing the cardiac membrane and decreasing its excitability.[13] Sparteine also blocks potassium channels, which contributes to its antiarrhythmic effects.[4][5]

Its anticonvulsant activity is thought to be mediated through the activation of M2 and M4 subtypes of muscarinic acetylcholine receptors, which can lead to a decrease in neuronal hyperexcitability.[15]

Lupanine: Cholinergic Modulation and Neuroprotection

Lupanine's effects are largely centered on the cholinergic system. It acts as a reversible inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine.[11] This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.

Furthermore, lupanine demonstrates neuroprotective properties by activating nicotinic acetylcholine receptors (nAChRs), which in turn stimulates the anti-apoptotic PI3K/Akt/Bcl-2 signaling pathway.[12] This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease.[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline typical experimental protocols for investigating the pharmacological effects of sparteine and lupanine.

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Analysis

This technique is fundamental for studying the effects of sparteine on cardiac ion channels.

Objective: To measure the effect of sparteine on voltage-gated sodium and potassium currents in isolated cardiomyocytes.

Methodology:

-

Cell Isolation: Isolate ventricular myocytes from adult rat hearts by enzymatic digestion.

-

Electrode Preparation: Fabricate borosilicate glass micropipettes with a resistance of 2-4 MΩ when filled with internal solution. The internal solution should mimic the intracellular ionic composition, while the external solution mimics the extracellular environment.

-

Whole-Cell Configuration: Achieve a gigaseal between the micropipette and the cell membrane, followed by rupturing the membrane patch to obtain the whole-cell configuration.

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -80 mV). Apply a series of voltage steps to elicit sodium or potassium currents.

-

Drug Application: Perfuse the cell with the external solution containing varying concentrations of sparteine.

-

Data Acquisition and Analysis: Record the ionic currents before and after drug application using an amplifier and digitizer. Analyze the data to determine the concentration-dependent block of the channels and calculate parameters like EC50.

Acetylcholinesterase Inhibition Assay

This colorimetric assay, based on the Ellman method, is used to determine the AChE inhibitory activity of lupanine.

Objective: To quantify the in vitro inhibition of acetylcholinesterase by lupanine.

Methodology:

-

Reagent Preparation: Prepare solutions of acetylthiocholine (B1193921) iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).

-

Assay Setup: In a 96-well plate, add the buffer, DTNB, and different concentrations of lupanine.

-

Enzyme Addition: Add the acetylcholinesterase solution to each well and incubate.

-

Substrate Addition: Initiate the reaction by adding the substrate, ATCI.

-

Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of lupanine and determine the IC50 value.

Cell Viability and Neuroprotection Assay

This protocol is used to assess the neuroprotective effects of lupanine against a neurotoxic insult, such as soluble oligomers of amyloid-β (SO-Aβ).

Objective: To determine the ability of lupanine to protect neuronal cells from SO-Aβ-induced toxicity.

Methodology:

-

Cell Culture: Culture a suitable neuronal cell line (e.g., PC12 or primary hippocampal neurons).

-

Treatment: Pre-treat the cells with various concentrations of lupanine for a specified duration.

-

Toxic Insult: Expose the cells to a neurotoxic concentration of SO-Aβ.

-

Viability Assessment: After the incubation period, assess cell viability using a standard method such as the MTT assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium.

-

Data Analysis: Compare the viability of cells treated with lupanine and SO-Aβ to that of cells treated with SO-Aβ alone. Express the results as a percentage of neuroprotection.

Conclusion

Sparteine and lupanine are this compound alkaloids with significant and distinct pharmacological activities. Sparteine's potent effects on cardiac ion channels have been well-characterized, though its clinical use is limited by safety concerns. Lupanine's modulation of the cholinergic system and its neuroprotective properties present promising avenues for the development of new therapeutics, particularly for neurodegenerative disorders. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of these fascinating natural compounds.

References

- 1. Sparteine - Wikipedia [en.wikipedia.org]

- 2. Sparteine | C15H26N2 | CID 644020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alchetron.com [alchetron.com]

- 4. researchgate.net [researchgate.net]

- 5. The cardiac electrophysiological effects of sparteine and its analogue BRB-I-28 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. daneshyari.com [daneshyari.com]

- 8. mdpi.com [mdpi.com]

- 9. Alkaloids of narrow-leaved lupine as a factor determining alternative ways of the crop’s utilization and breeding - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bioaustralis.com [bioaustralis.com]

- 11. Lupinine - Wikipedia [en.wikipedia.org]

- 12. 17 Oxo Sparteine and Lupanine, Obtained from Cytisus scoparius, Exert a Neuroprotection against Soluble Oligomers of Amyloid-β Toxicity by Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Sparteine sulfate? [synapse.patsnap.com]

- 14. What is Sparteine sulfate used for? [synapse.patsnap.com]

- 15. Sparteine as an anticonvulsant drug: Evidence and possible mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxic Properties of Quinolizidine Alkaloids in Livestock: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the toxicological properties of quinolizidine alkaloids (QAs), a class of nitrogen-containing secondary metabolites predominantly found in plants of the Lupinus genus (lupines). These compounds serve as a chemical defense for the plant but can cause significant toxicity in livestock, leading to economic losses.[1][2] The toxic effects manifest as both acute poisoning and chronic conditions, including teratogenic effects.[3][4] This document details the mechanisms of action, clinical signs, quantitative toxicity data, and relevant experimental protocols for studying these potent natural compounds.

Introduction to this compound Alkaloid Toxicity

This compound alkaloids are biosynthesized from the amino acid L-lysine and encompass over 200 known structures, which can be broadly classified into types such as lupinine, sparteine, lupanine (B156748), matrine, and anagyrine.[5][6] While "sweet" lupines are bred to have low QA content for use as a protein source in animal feed, "bitter" wild lupines contain high levels of these toxic alkaloids.[7][8]

Livestock poisoning typically occurs when animals graze on lupine-infested rangelands, especially during periods when other forage is scarce, or through the consumption of contaminated hay or feed grains.[9][10] The toxicity is distinct from lupinosis, a mycotoxic liver disease caused by the ingestion of lupines infected with the fungus Diaporthe toxica.[7][11][12] This guide focuses exclusively on the direct toxic effects of the this compound alkaloids themselves.

Mechanism of Action

The primary toxic effects of this compound alkaloids are attributed to their interaction with acetylcholine (B1216132) receptors (AChRs).[13]

-

Acute Neurotoxicity: QAs act as inhibitors of both nicotinic (nAChR) and muscarinic (mAChR) acetylcholine receptors in the central and peripheral nervous systems.[8][13] This disruption of cholinergic neurotransmission leads to a range of neuromuscular and autonomic signs, culminating in respiratory paralysis at high doses.[6][13] Sparteine and lupanine are particularly noted for these acute effects.[13][14]

-

Teratogenicity (Inhibition of Fetal Movement): The teratogenic effects, most notably "Crooked Calf Syndrome" (CCS), are caused by specific alkaloids, primarily anagyrine.[15][16] The proposed mechanism is the alkaloid-induced desensitization of fetal muscle-type nAChRs, which inhibits fetal movement during critical periods of gestation.[3][16][17] This sustained lack of movement prevents the normal development of the palate and musculoskeletal system, resulting in congenital deformities.[16][18]

Signaling Pathway: this compound Alkaloid Biosynthesis

This compound alkaloids are derived from L-lysine in the chloroplasts of leaves and other green tissues.[1] The pathway begins with the decarboxylation of lysine (B10760008) to form cadaverine, which is then converted through several intermediates to the foundational tetracyclic QA structures.[19][20]

Caption: Overview of the this compound alkaloid biosynthetic pathway from L-lysine.[1][19]

Toxicology in Livestock Species

Susceptibility to QA poisoning varies among livestock species. Pigs, poultry, cattle, and horses are generally more susceptible, while sheep and goats are more resistant, requiring significantly higher doses to induce fatal poisoning.[21] Young animals are the most vulnerable.[21]

Acute Toxicity

Acute poisoning results from the ingestion of a large amount of toxic lupine material over a short period.[7] Clinical signs can appear within an hour to 24 hours post-ingestion and are primarily neurological.[7][22]

Clinical Signs of Acute Poisoning:

-

Muscle weakness and tremors[7]

-

Ataxia (incoordination) and recumbency[7]

-

Nervousness and stimulation[6]

-

Shortness of breath (dyspnea)[6]

-

Frothing at the mouth[8]

-

Protrusion of the nictating membrane[8]

-

Convulsions

Teratogenicity: Crooked Calf Syndrome (CCS)

Chronic, lower-level exposure in pregnant animals can lead to congenital disabilities.[18] This is a major issue for cattle producers in the western United States.[15] The condition is caused by maternal ingestion of lupines containing the teratogenic alkaloid anagyrine, or certain piperidine (B6355638) alkaloids, during specific gestational periods.[3][15][23]

Key Features of Crooked Calf Syndrome:

-

Susceptible Species: Cattle are highly susceptible; sheep and goats are not affected by anagyrine-induced teratogenesis.[24]

-

Critical Gestational Period (Cattle): Days 40 to 70 of gestation is the highest risk period for skeletal defects.[7][23] Ingestion up to day 120 can still pose a risk.[7] Cleft palate may be induced if ingestion occurs earlier in gestation.[16]

-

Clinical Signs in Calves:

Mechanism of Teratogenesis

The development of Crooked Calf Syndrome is a multi-step process initiated by the dam's consumption of specific lupine species at a critical time.

References

- 1. Unraveling the Biosynthesis of this compound Alkaloids Using the Genetic and Chemical Diversity of Mexican Lupins [mdpi.com]

- 2. This compound-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lupines, poison-hemlock and Nicotiana spp: toxicity and teratogenicity in livestock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis of this compound alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00069A [pubs.rsc.org]

- 6. This compound alkaloids - Wikipedia [en.wikipedia.org]

- 7. vetlexicon.com [vetlexicon.com]

- 8. Investigations on the Transfer of this compound Alkaloids from Lupinus angustifolius into the Milk of Dairy Cows - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lupine (Lupinus spp.) : USDA ARS [ars.usda.gov]

- 10. Alkaloid-Containing Plants Poisonous to Cattle and Horses in Europe - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mycotoxic Lupinosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 12. Veterinary handbook for cattle, sheep and goats > Diseases [veterinaryhandbook.com.au]

- 13. Scientific opinion on the risks for animal and human health related to the presence of this compound alkaloids in feed and food, in particular in lupins and lupin‐derived products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 15. Crooked calf – lupine induced arthrogryposis | College of Veterinary Medicine | Washington State University [vetmed.wsu.edu]

- 16. journals.uair.arizona.edu [journals.uair.arizona.edu]

- 17. Anagyrine desensitization of peripheral nicotinic acetylcholine receptors. A potential biomarker of this compound alkaloid teratogenesis in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Lupine-induced crooked calf syndrome: mitigation through intermittent grazing management of cattle - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Biosynthesis of this compound alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 21. Pyrrolizidine Alkaloidosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 22. ars.usda.gov [ars.usda.gov]

- 23. Lupine-induced Crooked Calf Disease and a Management method to Reduce Incidence [repository.arizona.edu]

- 24. Page 899 - Veterinary Toxicology, Basic and Clinical Principles, 3rd Edition [online.flipbuilder.com]

A Technical Guide to the Role of Quinolizidine Alkaloids in Plant Defense Mechanisms

Executive Summary

Quinolizidine alkaloids (QAs) are a class of nitrogen-containing secondary metabolites predominantly found in the Fabaceae family, especially within the Lupinus (lupin) genus.[1] These compounds are synthesized from L-lysine and play a critical role in the plant's defense system.[2][3] Their primary function is to protect the plant against a wide range of threats, including herbivores, insects, bacteria, and fungi, through their inherent toxicity and repellent properties.[4][5][6] While effective for the plant, the presence of QAs in lupin grains, which are rich in protein, poses a challenge for their use in human food and animal feed, necessitating a thorough understanding of their biosynthesis, regulation, and mechanism of action.[7] This guide provides a detailed overview of the biosynthesis of QAs, their multifaceted roles in plant defense, quantitative data on their occurrence and efficacy, and the experimental protocols used for their study.

Introduction

Plants, being sessile organisms, have evolved a sophisticated chemical arsenal (B13267) to defend against biotic threats. Among these chemical defenses, alkaloids represent a large and diverse group of compounds.[6][8] this compound alkaloids are characterized by a 1-azabicyclo[4.4.0]decane moiety and are derived from the amino acid L-lysine.[4] They are primarily associated with the genistoid clade of legumes, including genera such as Lupinus, Genista, and Cytisus.[4]

The defensive properties of QAs are attributed to their bitter taste and toxicity, which deter feeding by herbivores ranging from insects to mammals.[5][9] Furthermore, they exhibit significant antimicrobial and allelopathic activities, inhibiting the growth of competing plants and pathogens.[5][10] The concentration and composition of QAs vary significantly between species and even between "bitter" wild types and "sweet" cultivated varieties, which have been bred for low alkaloid content to be safe for consumption.[11][12] Understanding the intricate details of QA-mediated defense is crucial for agricultural applications, such as breeding pest-resistant crops with safe grain, and for the potential discovery of novel bioactive compounds for pharmaceutical or agrochemical use.[7]

Biosynthesis and Transport of this compound Alkaloids

The biosynthesis of QAs is a complex process that originates in the green, aerial parts of the plant, primarily within the leaf chloroplasts.[2][4] Once synthesized, these alkaloids are transported via the phloem to all other plant organs, where they are stored, with particularly high concentrations found in the epidermal tissues and seeds.[1][2][4]

The biosynthetic pathway begins with the amino acid L-lysine. The initial committed step is the decarboxylation of L-lysine to form cadaverine, a reaction catalyzed by the enzyme lysine (B10760008) decarboxylase (LDC).[3][13] Cadaverine is then oxidatively deaminated by a copper amine oxidase (CAO) to 5-aminopentanal, which spontaneously cyclizes to form Δ¹-piperideine.[2] Through a series of condensations and cyclizations, the characteristic tetracyclic this compound skeleton is formed. This core structure is then subject to various modifications, such as oxygenation, dehydrogenation, and esterification, leading to the vast diversity of over 170 known QAs, including lupanine, sparteine, and multiflorine.[1][3]

References

- 1. tandfonline.com [tandfonline.com]

- 2. Unraveling the Biosynthesis of this compound Alkaloids Using the Genetic and Chemical Diversity of Mexican Lupins [mdpi.com]

- 3. This compound alkaloid biosynthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Alkaloid Role in Plant Defense Response to Growth and Stress | springerprofessional.de [springerprofessional.de]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 13. researchgate.net [researchgate.net]

The Discovery and Isolation of Novel Quinolizidine Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolizidine alkaloids (QAs) are a diverse class of nitrogen-containing heterocyclic natural products, primarily found in plants of the Fabaceae family, particularly within the genus Lupinus.[1][2] These specialized metabolites are biosynthesized from L-lysine and are characterized by a 1-azabicyclo[4.4.0]decane moiety.[1][2][3] With over 397 compounds identified, QAs exhibit a wide range of biological activities, including cytotoxic, anti-inflammatory, antiviral, and insecticidal properties, making them a fertile ground for the discovery of new therapeutic agents.[1][2] This technical guide provides an in-depth overview of the methodologies for the discovery and isolation of novel this compound alkaloids, with a focus on experimental protocols, quantitative data presentation, and the elucidation of their mechanisms of action through signaling pathways.

Data Presentation: Quantitative Analysis of Representative this compound Alkaloids

The characterization of this compound alkaloids relies on a combination of spectroscopic and spectrometric techniques. Below is a summary of quantitative data for selected alkaloids from Sophora flavescens, a rich source of these compounds.

| Alkaloid | Molecular Formula | Yield (mg from 10kg crude drug) | Purity (%) | Key Spectroscopic Data | Ref |

| Matrine | C₁₅H₂₄N₂O | 10.02 | 95.6 | MS (ESI+): m/z 249.1961 [M+H]⁺; ¹H NMR (CDCl₃, 400 MHz): δ 4.15 (1H, d, J = 12.0 Hz, H-17a), 1.48-2.05 (m, 14H); ¹³C NMR (CDCl₃, 100 MHz): δ 170.5 (C-15), 61.2 (C-2), 57.0 (C-6), 54.9 (C-10), 43.8 (C-17), 38.5 (C-1), 35.8 (C-11), 31.0 (C-7), 28.1 (C-9), 26.6 (C-3), 26.5 (C-12), 21.0 (C-14), 20.8 (C-4), 20.7 (C-13), 18.6 (C-8). | [4] |

| Oxymatrine | C₁₅H₂₄N₂O₂ | 79.93 | 99.6 | MS (ESI+): m/z 265.1911 [M+H]⁺; ¹H NMR (CDCl₃, 400 MHz): δ 4.65 (1H, m, H-2), 1.50-2.20 (m, 14H); ¹³C NMR (CDCl₃, 100 MHz): δ 169.1 (C-15), 78.9 (C-2), 67.8 (C-10), 58.1 (C-6), 42.9 (C-17), 38.1 (C-1), 35.4 (C-11), 30.7 (C-7), 27.8 (C-9), 26.3 (C-3), 25.9 (C-12), 20.7 (C-14), 20.4 (C-4), 18.3 (C-13), 18.1 (C-8). | [4] |

| Oxysophocarpine | C₁₅H₂₂N₂O₂ | 22.07 | 95.8 | MS (ESI+): m/z 263.1754 [M+H]⁺; ¹H NMR (CDCl₃, 400 MHz): δ 6.05 (1H, d, J = 6.8 Hz, H-3), 5.80 (1H, d, J = 6.8 Hz, H-4); ¹³C NMR (CDCl₃, 100 MHz): δ 163.4 (C-2), 162.8 (C-15), 135.5 (C-4), 126.9 (C-3), 60.9 (C-6), 53.8 (C-10), 43.5 (C-17), 35.5 (C-11), 30.8 (C-7), 27.8 (C-9), 26.3 (C-12), 20.5 (C-14), 18.4 (C-13), 18.2 (C-8). | [4] |

| Sophcence A (Novel) | C₁₅H₂₂N₂O₂ | - | - | HR-ESI-MS: m/z 263.1758 [M+H]⁺ (calcd for C₁₅H₂₃N₂O₂, 263.1754); ¹H NMR (CDCl₃, 500 MHz): δ 6.74 (1H, d, J = 9.5 Hz, H-13), 5.92 (1H, d, J = 9.5 Hz, H-14), 4.11 (1H, dd, J = 13.0, 4.0 Hz, H-17α), 3.01 (1H, m, H-11), 2.88 (1H, m, H-10), 2.53 (1H, m, H-7), 2.05-1.50 (m, 10H); ¹³C NMR (CDCl₃, 125 MHz): δ 170.1 (C-15), 164.8 (C-2), 147.2 (C-13), 120.5 (C-14), 61.5 (C-6), 53.9 (C-10), 44.0 (C-17), 37.8 (C-11), 35.4 (C-7), 34.0 (C-1), 28.5 (C-9), 27.0 (C-3), 26.8 (C-4), 18.9 (C-8). | [5] |

Experimental Protocols: A Generalized Workflow for Isolation and Purification

The isolation of novel this compound alkaloids typically involves a multi-step process of extraction and chromatographic purification. The following is a detailed, generalized protocol based on established methodologies for the isolation of QAs from plant material, such as the roots of Sophora flavescens.

Extraction of Crude Alkaloids

-

Preparation of Plant Material: Air-dried and powdered plant material (e.g., 10 kg of Sophora flavescens roots) is used as the starting material.

-

Solvent Extraction: The powdered material is extracted with a polar solvent, typically 95% ethanol, at an elevated temperature (e.g., reflux) for a specified duration (e.g., 2 hours, repeated three times).

-

Concentration: The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Acid-Base Partitioning:

-

The crude extract is suspended in an acidic aqueous solution (e.g., 0.5 M HCl) and filtered.

-

The acidic solution is then washed with a non-polar solvent (e.g., petroleum ether or ethyl acetate) to remove neutral and weakly acidic compounds.

-

The pH of the aqueous layer is adjusted to alkaline (e.g., pH 9-10) with a base (e.g., ammonium (B1175870) hydroxide).

-

The alkaline solution is then extracted with a chlorinated solvent (e.g., dichloromethane (B109758) or chloroform) to partition the alkaloids into the organic phase.

-

-

Final Concentration: The organic extracts are combined and concentrated under reduced pressure to yield the crude alkaloid fraction.

Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography (Initial Fractionation):

-

The crude alkaloid fraction is subjected to column chromatography on a silica gel stationary phase.

-

A gradient elution system is employed, starting with a less polar solvent system and gradually increasing the polarity. A common gradient is a mixture of chloroform (B151607) and methanol (B129727), with the methanol concentration increasing from 0% to 100%.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to pool fractions with similar profiles.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Fine Purification):

-

Fractions containing compounds of interest are further purified by prep-HPLC.

-

A C18 reversed-phase column is commonly used.

-

The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.

-

Isocratic or gradient elution is used to separate individual alkaloids.

-

-

High-Speed Counter-Current Chromatography (HSCCC) (Alternative Purification):

-

HSCCC is an effective technique for separating alkaloids.

-

A two-phase solvent system is selected based on the polarity of the target compounds. For QAs from Sophora flavescens, a system of chloroform-methanol-NaH₂PO₄ solution has been successfully used.[4]

-

The crude extract or pre-fractionated sample is introduced into the HSCCC system, and fractions are collected and analyzed by HPLC.

-

Visualization of Workflows and Signaling Pathways

Experimental Workflow